molecular formula C23H32O4 B1215283 Prorenoate CAS No. 49848-01-3

Prorenoate

Cat. No. B1215283
CAS RN: 49848-01-3
M. Wt: 372.5 g/mol
InChI Key: OHZWNMVYJJTNKU-VAFIVCJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Prorenoate can be synthesized through a series of chemical reactions involving steroidal precursors. The synthesis typically involves the following steps:

    Starting Material: The synthesis begins with a steroidal precursor, such as pregnenolone.

    Functional Group Modifications: Various functional group modifications are performed, including oxidation, reduction, and cyclization reactions.

    Final Product Formation:

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Prorenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Prorenoate exerts its effects by antagonizing the mineralocorticoid receptor. It competes with aldosterone for binding to the receptor, thereby inhibiting the sodium-retaining and potassium-excreting effects of aldosterone. This leads to increased sodium excretion and potassium retention, which helps in reducing blood pressure and managing conditions like hypertension .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Prorenoate is unique in its structural modifications, which provide it with distinct pharmacokinetic and pharmacodynamic properties. It has been shown to have a more pronounced antikaliuretic activity compared to spironolactone, making it potentially more effective in certain clinical scenarios .

properties

CAS RN

49848-01-3

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

3-[(1R,2R,4R,10R,11S,14S,15R,18S)-15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl]propanoic acid

InChI

InChI=1S/C23H32O4/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22,27)10-6-19(25)26/h11,14-17,20,27H,3-10,12H2,1-2H3,(H,25,26)/t14-,15+,16+,17+,20-,21-,22+,23-/m1/s1

InChI Key

OHZWNMVYJJTNKU-VAFIVCJBSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(CCC(=O)O)O)C

SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)O)O)C

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)O)O)C

Related CAS

49847-97-4 (potassium salt)

synonyms

potassium 3-(17 beta-hydroxy-6 beta,7 beta-methylene-3-oxo- 4-androstene-17 alpha-yl)propionate
potassium prorenoate
prorenoate
prorenoate potassium
prorenoate potassium, calcium salt
prorenoate potassium, monoammonium salt
prorenoate potassium, monosodium salt
prorenoate potassium, potassium salt
prorenoate potassium, potassium salt, (6beta,7beta)-isomer
SC 23992

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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